molecular formula C6H6F3NOS B15258736 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B15258736
M. Wt: 197.18 g/mol
InChI Key: NSYCNFCYCOJGBF-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol is a chemical compound with the molecular formula C6H6F3NOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a trifluoromethyl group attached to a thiazole ring, which is further connected to an ethanol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the reaction of 2-aminothiazole with trifluoroacetic acid and subsequent reduction. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like sodium borohydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiazole ring is known to interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
  • 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
  • 3,3,3-Trifluoro-1-propanol

Uniqueness

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol is unique due to the specific positioning of the trifluoromethyl group on the thiazole ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H6F3NOS

Molecular Weight

197.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol

InChI

InChI=1S/C6H6F3NOS/c7-6(8,9)5-10-3-4(12-5)1-2-11/h3,11H,1-2H2

InChI Key

NSYCNFCYCOJGBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CCO

Origin of Product

United States

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